molecular formula C10H14O3 B14216615 2-Hydroxyhepta-3,5-dien-1-yl prop-2-enoate CAS No. 827325-05-3

2-Hydroxyhepta-3,5-dien-1-yl prop-2-enoate

Cat. No.: B14216615
CAS No.: 827325-05-3
M. Wt: 182.22 g/mol
InChI Key: AMPQKJOOCHWHGV-UHFFFAOYSA-N
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Description

2-Hydroxyhepta-3,5-dien-1-yl prop-2-enoate is an organic compound with a complex structure that includes both hydroxyl and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyhepta-3,5-dien-1-yl prop-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxyhepta-3,5-dien-1-ol with prop-2-enoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyhepta-3,5-dien-1-yl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

2-Hydroxyhepta-3,5-dien-1-yl prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Hydroxyhepta-3,5-dien-1-yl prop-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxyl and alkene groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethylacrylate: Similar in structure but lacks the extended conjugated system.

    3-Phenylpropanoate: Shares the prop-2-enoate moiety but has a different substituent on the alkene.

Uniqueness

2-Hydroxyhepta-3,5-dien-1-yl prop-2-enoate is unique due to its combination of hydroxyl and conjugated diene functionalities. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds.

Properties

CAS No.

827325-05-3

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-hydroxyhepta-3,5-dienyl prop-2-enoate

InChI

InChI=1S/C10H14O3/c1-3-5-6-7-9(11)8-13-10(12)4-2/h3-7,9,11H,2,8H2,1H3

InChI Key

AMPQKJOOCHWHGV-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(COC(=O)C=C)O

Origin of Product

United States

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